molecular formula C10H10F3NO B14861412 7-(Trifluoromethyl)chroman-3-amine

7-(Trifluoromethyl)chroman-3-amine

Cat. No.: B14861412
M. Wt: 217.19 g/mol
InChI Key: AHFZDEAIAQGKGL-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)chroman-3-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a chroman ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)chroman-3-amine typically involves the introduction of a trifluoromethyl group into the chroman ring system. One common method involves the use of trifluoromethyl ketimines as intermediates. These ketimines can be synthesized through the reaction of corresponding ketones with alkyl or aryl amines . The trifluoromethyl group is introduced using reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable flow chemistry techniques. These methods utilize continuous flow reactors to streamline the synthesis process, ensuring consistent product quality and yield. The use of flow chemistry also allows for better control over reaction parameters, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-(Trifluoromethyl)chroman-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield chroman-3-one derivatives, while substitution reactions can introduce various functional groups into the chroman ring .

Scientific Research Applications

7-(Trifluoromethyl)chroman-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)chroman-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The compound may inhibit or activate specific pathways, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Trifluoromethyl)chroman-3-amine is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

7-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-amine

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)7-2-1-6-3-8(14)5-15-9(6)4-7/h1-2,4,8H,3,5,14H2

InChI Key

AHFZDEAIAQGKGL-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C1C=CC(=C2)C(F)(F)F)N

Origin of Product

United States

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